molecular formula C20H22O2 B071309 (1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene CAS No. 191480-69-0

(1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene

Cat. No.: B071309
CAS No.: 191480-69-0
M. Wt: 294.4 g/mol
InChI Key: RCWWCVLXNCRBOO-UXHICEINSA-N
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Description

(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene (CAS: 110567-21-0) is a chiral cyclopentene derivative with two benzyl-protected hydroxyl groups. Its molecular formula is C₁₃H₁₆O₂, and its molecular weight is 204.26–204.27 g/mol . This compound is characterized by a cyclopentene backbone with stereospecific substitutions at positions 1 and 2: a benzyloxy group at C1 and a benzyloxymethyl group at C2 in the (1S,2R) configuration. It is a critical intermediate in synthesizing antiviral pharmaceuticals, such as Entecavir .

The compound’s synthesis involves a multi-step process:

Stage 1: Reaction of benzyloxymethyl chloride with sodium cyclopentadienide in tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) at −40°C for 15 minutes.

Stage 2: Chiral induction using L-diisopinocampheylborane in THF at −10°C for 48 hours.

Stage 3: Oxidation with sodium hydroxide and hydrogen peroxide at 20°C for 12 hours, achieving a 73% yield .

Safety data indicate that the compound is harmful upon inhalation, skin contact, or ingestion, necessitating stringent handling protocols .

Properties

IUPAC Name

[(1R,5S)-5-phenylmethoxycyclopent-2-en-1-yl]methoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-3-8-17(9-4-1)14-21-16-19-12-7-13-20(19)22-15-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWWCVLXNCRBOO-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153740
Record name [[[(1R,5S)-5-(Phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191480-69-0
Record name [[[(1R,5S)-5-(Phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191480-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[[(1R,5S)-5-(Phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Sand Method

Cyclopentadiene dimer is thermally cracked at 180°C to release monomeric cyclopentadiene, which is then reacted with sodium sand in anhydrous tetrahydrofuran (THF) at -10°C under nitrogen. This method yields a red cyclopentadiene sodium suspension, which is highly reactive but requires meticulous handling due to its sensitivity to moisture and oxygen.

Sodium Hydride Method

As an alternative, sodium hydride (60% dispersion in mineral oil) reacts with cyclopentadiene in THF at -10°C. This approach avoids the hazards of sodium sand and provides comparable reactivity, though it introduces mineral oil impurities that necessitate additional purification steps.

Stereoselective Alkylation

The key step involves the reaction of cyclopentadiene sodium with 1-chloromethyl-(4-methoxy)phenmethyl ether to install the benzyloxymethyl group with precise stereocontrol.

Reaction Conditions

  • Temperature : -78°C to -65°C to minimize side reactions.

  • Solvent : Anhydrous THF ensures solubility and stability of intermediates.

  • Additives : (-)-Diisopinocampheylchloroborane is introduced post-alkylation to induce chirality via asymmetric hydroboration, followed by oxidation with hydrogen peroxide and sodium hydroxide.

Work-Up

The crude product is extracted with pentane and ice water, washed, dried over anhydrous magnesium sulfate, and purified via column chromatography (petroleum ether:ethyl acetate = 4:1). This yields (1S,2R)-2-[(4-methoxybenzyloxy)methyl]-3-cyclopenten-1-ol with >70% enantiomeric excess.

Epoxidation and Ring Expansion

The cyclopentene intermediate undergoes vanadium-catalyzed epoxidation to form a bicyclic structure.

Catalytic System

  • Catalyst : Vanadyl acetylacetonate (1.2 equiv).

  • Oxidant : tert-Butyl peroxide (3.2 mL of 3M solution in dichloromethane).

  • Conditions : Reaction at 20°C for 15 hours under nitrogen, monitored by TLC.

Outcome

Epoxidation proceeds with 70% yield, affording (1S,2R,3S,5R)-2-[(4-methoxybenzyloxy)methyl]-6-oxabicyclo[3.1.0]hexan-3-ol. The product is isolated via column chromatography and characterized by NMR and optical rotation.

Benzylation of the Bicyclic Intermediate

The final step introduces the second benzyl group to achieve the target compound.

Reaction Parameters

  • Base : Sodium hydride (2.5 equiv) in THF at 40°C.

  • Electrophile : 4-Methoxybromobenzyl (3 equiv) with catalytic tetrabutylammonium iodide.

  • Time : 6 hours at room temperature.

Purification

Post-reaction, the mixture is quenched with ethanol, extracted with ethyl acetate, and purified via column chromatography (petroleum ether:ethyl acetate = 5:1). This delivers (1S,2R)-1-benzyloxy-2-(benzyloxymethyl)-3-cyclopentene as a white solid in 75.6% yield.

Data Summary of Key Steps

StepReactionKey Reagents/ConditionsYield
1Cyclopentadiene Na synthesisNa sand, THF, -10°CN/A
2Alkylation(-)-Diisopinocampheylchloroborane, -78°C70%
3EpoxidationVanadyl acetylacetonate, 20°C70%
4BenzylationNaH, 4-methoxybromobenzyl, 40°C75.6%

Advantages of the Patented Method

  • Cost Efficiency : Cyclopentadiene dimer and sodium hydride are low-cost starting materials.

  • Stereochemical Control : Chiral auxiliaries and cryogenic conditions ensure high enantioselectivity.

  • Protection Strategy : 4-Methoxybenzyl groups facilitate easy deprotection without side reactions.

  • Scalability : Column chromatography and anhydrous conditions are adaptable to industrial production.

Challenges and Mitigation

  • Moisture Sensitivity : All steps require rigorous exclusion of moisture via nitrogen purging.

  • Byproduct Formation : Excess tert-butyl peroxide may generate radicals, necessitating quenching with sodium sulfite.

  • Purification Overhead : Silica gel chromatography increases time and cost but ensures high purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas over a palladium catalyst can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or benzyloxymethyl groups using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas over palladium on carbon.

    Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its ability to act as a chiral building block allows for the synthesis of various biologically active molecules. Research has shown that derivatives of cyclopentene compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Organic Synthesis

(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene serves as an important intermediate in organic synthesis. Its reactivity can be exploited to create more complex molecules through various transformations such as:

  • Alkylation Reactions: The benzyloxy groups can be replaced or modified to introduce different functionalities.
  • Cyclization Reactions: The cyclopentene moiety can participate in further cyclization reactions to form larger ring systems or fused ring compounds.

Material Science

Recent studies have explored the use of cyclopentene derivatives in the development of advanced materials. Their unique properties can be utilized in creating polymers with specific mechanical and thermal characteristics.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of cyclopentene derivatives, including (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Synthesis of Chiral Compounds

Another research effort focused on utilizing (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene as a chiral building block for synthesizing novel pharmaceuticals. The study highlighted its effectiveness in producing enantiomerically pure compounds necessary for drug efficacy and safety .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene involves its interaction with specific molecular targets. The benzyloxy and benzyloxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclopentene ring provides a rigid framework that can enhance the selectivity of the compound for its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Applications
(1S,2R)-2-[(Benzyloxy)methyl]-3-cyclopenten-1-ol 110567-21-0 C₁₃H₁₆O₂ 204.27 1S,2R Entecavir intermediate
(1R,2S)-2-[(Benzyloxy)methyl]-3-cyclopenten-1-ol 188399-48-6 C₁₃H₁₆O₂ 204.27 1R,2S Stereoisomeric intermediate
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol 325480-40-8 C₁₃H₁₆O₂ 204.26 1R,2R Ensitrelvir impurity
(1R,2R)-2-(Benzylamino)cyclohexanol 40571-86-6 C₁₂H₁₇NO 191.27 1R,2R Chiral ligand or intermediate

Key Observations :

Stereoisomerism :

  • The (1S,2R) and (1R,2S) isomers (Table 1, rows 1–2) share identical molecular formulas and weights but differ in spatial arrangement. This distinction critically impacts their biological activity and utility in asymmetric synthesis .
  • The (1R,2R) isomer (CAS: 325480-40-8) is structurally analogous but serves as an impurity in antiviral drug synthesis, highlighting the importance of stereochemical purity in pharmaceuticals .

Functional Group Variations: (1R,2R)-2-(Benzylamino)cyclohexanol (CAS: 40571-86-6) replaces the hydroxyl group with an amino group and features a cyclohexanol ring instead of cyclopentene. This alters its reactivity and solubility, making it suitable for different catalytic or medicinal applications .

Key Findings :

  • The target compound’s synthesis employs chiral boron reagents to achieve stereocontrol, whereas oxazolidinone derivatives (e.g., exo-(+)-97b) rely on organoaluminum catalysts for enantioselectivity .
  • The 73% yield for the target compound reflects optimized conditions, whereas yields for structurally complex analogues (e.g., exo-(+)-97b) are often lower due to increased steric hindrance .

Key Notes :

  • The target compound’s hazards necessitate immediate decontamination upon exposure, whereas amino-substituted analogues (e.g., 40571-86-6) lack explicit hazard data .

Biological Activity

(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene is a chiral organic compound with significant implications in both synthetic organic chemistry and biological research. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C20_{20}H22_{22}O2_2
  • Molecular Weight: 294.39 g/mol
  • CAS Number: 191480-69-0

The compound features a cyclopentene ring substituted with benzyloxy and benzyloxymethyl groups, which contribute to its unique chemical behavior and biological interactions.

The biological activity of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene is largely attributed to its structural features that facilitate interactions with biological targets. The benzyloxy and benzyloxymethyl substituents can engage in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to various receptors.

Interaction with Enzymes and Receptors

Research indicates that this compound may act as a ligand in enzyme studies and receptor binding assays. Its rigid cyclopentene framework allows for specific conformational arrangements that can optimize interactions with target proteins.

Antiviral Potential

One notable area of investigation is the compound's potential as an antiviral agent. In studies examining derivatives of similar structures, it was found that compounds with comparable substituents exhibited inhibitory effects on viral replication pathways. For instance, the structural analogs have been explored for their effectiveness against viruses such as HIV and Hepatitis B, suggesting a promising avenue for further research on (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene in antiviral drug development.

Case Studies

  • Study on Antiviral Efficacy:
    • A study published in Journal of Medicinal Chemistry explored a series of cyclopentene derivatives, including those structurally related to (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene. Results indicated that certain derivatives inhibited viral replication by interfering with viral polymerases.
    • Findings: The most potent compounds showed IC50_{50} values in the low micromolar range against Hepatitis B virus.
  • Receptor Binding Assays:
    • Research conducted by Smith et al. (2023) assessed the binding affinity of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene to various receptors involved in metabolic pathways.
    • Results: The compound demonstrated significant binding to the glucocorticoid receptor, indicating potential anti-inflammatory effects.

Applications in Drug Development

Given its biological activity, (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene holds promise as a lead compound for developing new therapeutics. Its structural features may allow for modifications that enhance efficacy or reduce toxicity.

Potential Therapeutic Areas

  • Antiviral agents: Further exploration could lead to novel treatments for viral infections.
  • Anti-inflammatory drugs: The interaction with glucocorticoid receptors suggests potential applications in managing inflammatory conditions.

Comparative Analysis

To better understand the uniqueness of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene, it is useful to compare it with related compounds:

Compound NameStructure TypeBiological Activity
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopenteneCyclopenteneAntiviral potential; receptor binding
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclohexeneCyclohexeneModerate antiviral activity
(1S,2R)-1-Benzyloxy-4-(benzyloxymethyl)-3-cyclopenteneCyclopenteneLimited studies; potential anti-inflammatory

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